[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid
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Overview
Description
[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is a synthetic organic compound characterized by the presence of a pyrrolidine ring attached to an amino acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized by reacting γ-butyrolactone with methylamine under controlled conditions.
Attachment of the Amino Group: The pyrrolidine derivative is then reacted with chloroacetic acid to introduce the amino acetic acid moiety. This reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, with reagents such as alkyl halides or acyl chlorides to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amino acetic acid derivatives.
Scientific Research Applications
[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of [Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may modulate the activity of these targets by binding to active sites or altering the conformation of the target molecules, thereby influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like 1-methyl-2-pyrrolidinone and 2-(1-methyl-2-pyrrolidinyl)-pyridine
Amino acids: Compounds such as glycine and alanine, which also contain amino and carboxylic acid functional groups.
Uniqueness
[Methyl-(1-methyl-pyrrolidin-2-ylmethyl)-amino]-acetic acid is unique due to its specific structural configuration, which combines the properties of pyrrolidine and amino acetic acid. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[methyl-[(1-methylpyrrolidin-2-yl)methyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10(7-9(12)13)6-8-4-3-5-11(8)2/h8H,3-7H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQVQVVGFUXXQDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC1CN(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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